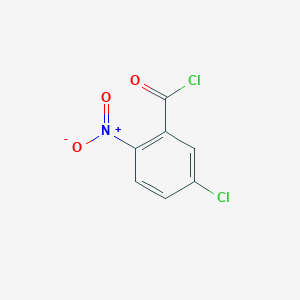

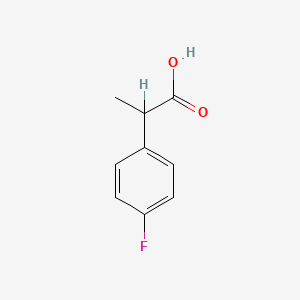

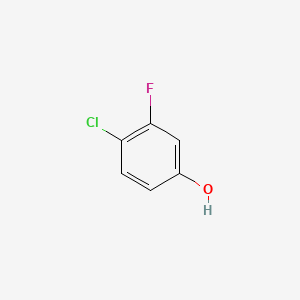

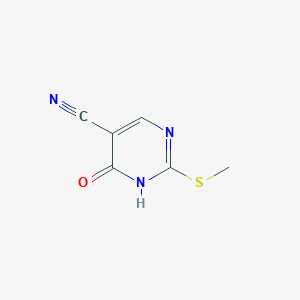

5-(2-氯苯基)-1,3-噁唑-4-羧酸

描述

This compound belongs to a class of organic compounds known as furoic acids, which are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .

Synthesis Analysis

While specific synthesis methods for “5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid” are not available, similar compounds have been synthesized using various methods. For example, partition coefficient determination is done by shake-flask method and by computational methods . Another study reports a ring cleavage methodology reaction for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been reported and characterized by various spectroscopic techniques (FT-IR, NMR and HRMS) and single-crystal X-ray diffraction . The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules .科学研究应用

合成和生物评价

- 抗微生物和抗癌剂:研究已导致合成5-(2-氯苯基)-1,3-噁唑-4-羧酸衍生物,表现出显著的抗微生物活性。例如,合成2-((2-氯苯基)(6,7-二氢噻吩[3,2-c]吡啶-5(4H)-基)甲基)-4-甲基噻唑-5-羧酸衍生物已显示出良好的体内活性,化合物显示出中等至良好的抗微生物效果 (J. S. R. Babu et al., 2016)。此外,已开发了包含1,3-噁唑基团的新型生物活性杂环化合物,用于抗癌活性,揭示了一些具有高效力的化合物 (Kanubhai D. Katariya et al., 2021)。

化学合成和转化

- 化学转化和合成:研究已集中在转化和合成1,3-噁唑-4-羧酸衍生物以进一步应用。例如,基于2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-噁唑-4-羧酸甲酯及其官能衍生物的合成已为潜在用途中的各种化学转化合成 (V. M. Prokopenko et al., 2010)。

新材料开发

- 光电特性:已进行了双环氧唑化合物的合成和表征,以探索其光电特性。这些研究表明这些化合物在光电子学中的潜在应用,由于观察到的分子内电荷转移和计算吸收波长 (G. Abbas et al., 2018)。

药物应用

- 淀粉样生成抑制剂:已探索将噁唑化合物设计、合成和评价为甲状腺素转运蛋白(TTR)淀粉样纤维抑制剂。在噁唑环上具有特定取代基的化合物显著减少了淀粉样生成,表明它们作为药物剂的潜力 (H. Razavi et al., 2005)。

安全和危害

While specific safety and hazards information for “5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid” is not available, similar compounds advise avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用机制

Target of Action

The primary targets of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid are Methionine aminopeptidase 2 and Methionine aminopeptidase, which are found in Mycobacterium tuberculosis and Escherichia coli (strain K12) respectively . These enzymes play a crucial role in protein synthesis and maturation, making them important targets for antimicrobial action.

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to protein synthesis and maturation .

Result of Action

The molecular and cellular effects of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid’s action are likely related to its inhibition of Methionine aminopeptidases. By inhibiting these enzymes, the compound disrupts protein synthesis and maturation, which can lead to cell death in the targeted organisms .

属性

IUPAC Name |

5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBCIBWBDFNAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372337 | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255876-53-0 | |

| Record name | 4-Oxazolecarboxylic acid, 5-(2-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255876-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。